Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group and a urea-based side chain. The urea moiety is further functionalized with a thiophen-2-ylmethyl group, introducing heterocyclic aromaticity to the structure. The thiophene ring provides electron-rich aromatic character, which may enhance π-π interactions in binding pockets, while the urea linker offers hydrogen-bonding capabilities. Its synthesis typically involves multi-step reactions, including alkylation, urea formation, and esterification.
Properties
IUPAC Name |
methyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-20-14(19)17-6-4-11(5-7-17)9-15-13(18)16-10-12-3-2-8-21-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVHBZUVIVSTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxylate group.
Introduction of the Ureido Group: The ureido group is introduced through a reaction with an isocyanate derivative.
Attachment of the Thiophene Moiety: The thiophene moiety is attached via a nucleophilic substitution reaction, often using thiophen-2-ylmethylamine as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiophen-2-ylmethylamine are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety may interact with enzyme active sites or receptor binding sites, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate, we compare it with structurally analogous compounds reported in the literature, focusing on substituent effects, synthetic yields, and molecular weights. The following table summarizes key data from a 2013 study in Molecules (see ), which evaluated derivatives with variations in the urea-linked aryl/heteroaryl groups and ester substituents:
| Compound ID | Substituent on Urea Moiety | Ester Group | Yield (%) | Molecular Weight (ESI-MS [M+H]⁺) |
|---|---|---|---|---|
| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | 4-(Trifluoromethyl)phenyl | Ethyl | 93.4 | 548.2 |
| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) | 3-(Trifluoromethyl)phenyl | Ethyl | 92.0 | 548.2 |
| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | 3-Chlorophenyl | Ethyl | 89.1 | 514.2 |
| Target Compound | Thiophen-2-ylmethyl | Methyl | N.R. | ~350–400 (estimated) |
Abbreviations: N.R. = Not reported in the provided evidence.
Key Observations:
Structural Variations: The target compound replaces the aryl/thiazole-piperazine-ethyl acetate scaffold in compounds 10d–10f with a piperidine-methyl carboxylate core and a thiophene-linked urea group. The thiophen-2-ylmethyl substituent introduces a smaller, sulfur-containing heterocycle compared to the bulkier trifluoromethylphenyl or chlorophenyl groups in 10d–10f. This may enhance solubility due to sulfur’s polarizability while retaining aromatic interactions.
Synthetic Efficiency :
- Compounds 10d–10f exhibit high yields (89–93%), suggesting robust synthetic routes for urea-linked derivatives. The target compound’s yield is unreported, but analogous methodologies (e.g., carbodiimide-mediated urea formation) could achieve comparable efficiency .
Molecular Weight and Pharmacokinetics :
- The target compound’s molecular weight is estimated to be lower (~350–400 Da) than 10d–10f (514–548 Da), primarily due to the absence of the thiazole-piperazine-ethyl acetate moiety. Reduced molecular weight may improve bioavailability and blood-brain barrier penetration.
In contrast, the thiophene group is electron-rich, which may alter hydrogen-bonding or charge-transfer interactions.
Ester Group Influence :
- The target compound uses a methyl ester , whereas 10d–10f employ ethyl esters . Methyl esters generally hydrolyze faster in vivo, which could impact prodrug activation or metabolic clearance rates.
Research Findings and Implications
- Activity Data Limitations : While the provided evidence lacks biological data for the target compound, structural analogs like 10d–10f were likely designed for kinase or protease inhibition, given their urea-thiazole scaffolds. The thiophene variant may exhibit distinct selectivity profiles due to its unique electronic properties .
- SAR Insights : Replacing phenyl groups with thiophene can modulate lipophilicity (LogP) and polar surface area (PSA), critical parameters for drug-likeness. Thiophene’s smaller size may also reduce off-target interactions.
Biological Activity
Methyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a thiophene moiety, and a ureido group, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial for cancer cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in malignant cells.
- Signal Transduction Pathway Modulation : It may affect signaling pathways that regulate cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also have potential in combating infections.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:
- A related piperidine derivative was shown to induce G2/M arrest in cancer cells, leading to apoptosis through caspase activation and modulation of Bcl-2 family proteins .
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate Cancer (PC-3) | 0.85 | G2/M arrest, apoptosis |
| Hepatocellular Carcinoma | 1.81 | Inhibition of tubulin polymerization |
| Lung Cancer (A549) | 0.90 | Induction of caspase activation |
These findings suggest that this compound could be effective against various cancer types by disrupting cell cycle progression and promoting cell death.
Case Studies
In a recent case study focusing on the synthesis and biological evaluation of piperidine derivatives, researchers synthesized several analogs of this compound. The study revealed:
- Enhanced Potency : Modifications to the piperidine ring increased the potency against specific cancer cell lines.
- Selectivity : Certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Q. Optimization Table :
Basic: Which analytical techniques are most suitable for confirming the structural identity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the piperidine ring (δ 1.4–3.5 ppm for CH2 groups), thiophene protons (δ 6.8–7.4 ppm), and ureido carbonyl (δ 160–165 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (calculated for C14H21N3O3S: 311.13 g/mol).
- IR Spectroscopy : Ureido C=O stretch (~1660 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- X-ray Crystallography : For absolute stereochemistry determination, if single crystals are obtained (e.g., via slow evaporation in ethanol) .
Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?
Answer:
Contradictions may arise from assay-specific variables (e.g., cell type, incubation time). Mitigation strategies include:
- Orthogonal Assays : Combine binding assays (e.g., SPR) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
- Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .
Example : In a study on monoacylglycerol lipase inhibitors, inconsistent IC50 values were resolved by standardizing enzyme concentrations and substrate purity .
Advanced: What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?
Answer:
Q. Table: Predicted ADMET Properties
| Parameter | Predicted Value | Relevance | Reference |
|---|---|---|---|
| LogP | 2.8 | Optimal for oral bioavailability | |
| PSA | 85 Ų | Moderate BBB penetration | |
| CYP2D6 Inhibition | High risk | Prioritize in vitro validation |
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
Based on structurally similar piperidine derivatives:
Q. Table: Solubility Enhancement Methods
| Method | Conditions | Efficacy | Reference |
|---|---|---|---|
| DMSO | 0.5% in PBS | 80% solubility at 1 mM | |
| Hydrochloride Salt | Crystallized from ethanol/HCl | 95% purity, stable at RT |
Basic: What are the critical steps for scaling up synthesis without compromising purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
